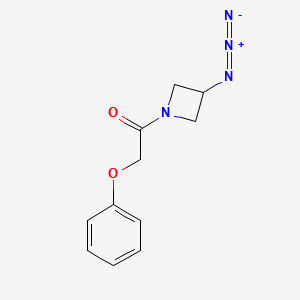

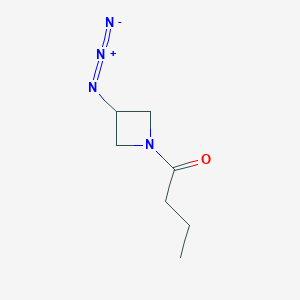

1-(3-Azidoazetidin-1-yl)butan-1-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azetidine derivatives, such as AZB, involves several methods. One approach includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Azetidine Derivatives

Ring Opening and Conversion to Azetidin-3-amines : Research demonstrates the synthesis of sterically congested 1-azabicyclo[1.1.0]butanes, which, upon reaction with hydrazoic acid, yield 3-azidoazetidines. These compounds are further converted into N-unsubstituted azetidin-3-amines, highlighting a method for accessing azetidine derivatives with potential applications in medicinal chemistry and drug design (Mlostoń & Celeda, 2005).

Applications in Drug Synthesis

Synthesis of Quinolone Derivatives : Azetidine derivatives, obtained through the ring-opening reactions of 1-azabicyclo[1.1.0]butane with thiols and aromatic amines, have been utilized to synthesize fluoroquinolones. These quinolone derivatives exhibit superior antibacterial activity against MRSA, suggesting their potential as novel antibacterial agents (Ikee et al., 2007).

Pharmaceutical Cocrystals and Salts

Improvement of Physicochemical Properties : The creation of cocrystals and salts of pharmaceutical compounds is a strategy to enhance their solubility and bioavailability. Research on voriconazole, a drug with low aqueous solubility, involves the preparation of a nitrate salt and cocrystals to improve its physicochemical properties, demonstrating the application of azetidine derivatives in enhancing drug formulations (Kumar, Thakuria, & Nangia, 2014).

Antimicrobial and Anticancer Activities

Synthesis and Biological Evaluation : A new series of 2-pyrazoline derivatives synthesized from azetidine-based compounds were evaluated for their antimicrobial and anticancer activities. These studies highlight the potential use of azetidine derivatives in the development of new therapeutic agents with antimicrobial and anticancer properties (Rathinamanivannan et al., 2019).

Eigenschaften

IUPAC Name |

1-(3-azidoazetidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-3-7(12)11-4-6(5-11)9-10-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZFBCYPIYQTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

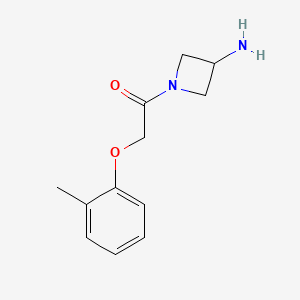

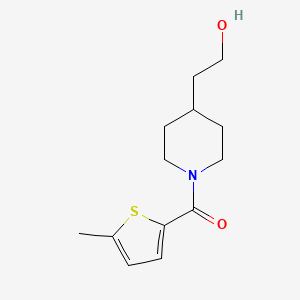

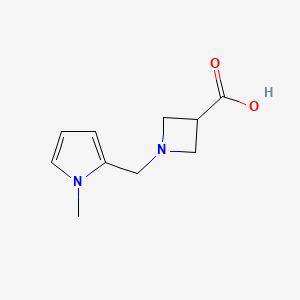

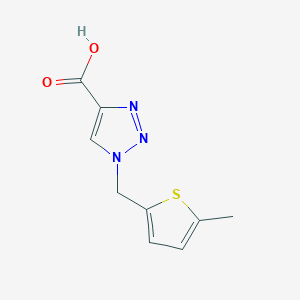

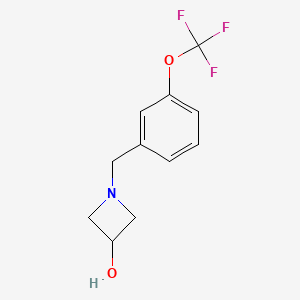

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.